Cas no 108374-32-9 (Tetraammineplatinumdichloride, hydrates (7CI))

Tetraammineplatinumdichloride, hydrates (7CI) 化学的及び物理的性質
名前と識別子
-
- Tetraammineplatinumdichloride, hydrates (7CI)
- Tetraammineplatinum chloride hydrate
- Tetraammineplatinum(II) chloride hydrate
- TETRAAMMINEPLATINUM(II) CHLORIDE HYDRAT&
- TetraaMMineplatinuM(II) chloride hydrate, (trace Metal basis)
- TETRAAMMINEPLATINUM(II) CHLORIDE HYDRATE , 99.99%
- TetraaMMineplatinuM(II) chloride hydrate, 99.999%, (trace Metal basis)
- Tetraammineplatinum(II) chloride hydrate, 99.995%, (trace metal basis),
-
- MDL: MFCD00149947
- インチ: 1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+6/p-1
- InChIKey: AUUUSMSPILFQHS-UHFFFAOYSA-M
- SMILES: [Pt+2](N)(N)(N)N.[Cl-].O
計算された属性
- 精确分子量: 351.01900
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 5
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 2.8
- 共价键单元数量: 6
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- Surface Charge: 0
- XLogP3: 何もない
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: No data available
- ゆうかいてん: No data available
- Boiling Point: No data available
- フラッシュポイント: No data available
- PSA: 22.19000
- LogP: 2.60780
- 敏感性: 水分を吸収しやすい
- じょうきあつ: No data available
- Solubility: 未確定
Tetraammineplatinumdichloride, hydrates (7CI) Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H303,H315,H319
-
Warning Statement:
P280,P305
P351
P338,P302
P352,P321,P362,P501A - 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26
- RTECS号:TP2507150
-
危険物標識:
- 安全术语:S26-37/39
- Risk Phrases:R20/21/22
- 储存条件:常温下密封保存.
Tetraammineplatinumdichloride, hydrates (7CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-251147-1g |
Tetraammineplatinum(II) chloride, |
108374-32-9 | 1g |
¥872.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T40440-1g |
Tetraammineplatinum(II) chloride hydrate |
108374-32-9 | 98% | 1g |
¥788.0 | 2024-07-18 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 323330-5G |
Tetraammineplatinumdichloride, hydrates (7CI) |
108374-32-9 | 5g |
¥7430.15 | 2023-12-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 275905-5G |
Tetraammineplatinumdichloride, hydrates (7CI) |
108374-32-9 | 5g |
¥5827.75 | 2023-12-09 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006178-1g |
Tetraammineplatinumdichloride, hydrates (7CI) |
108374-32-9 | 98% | 1g |
¥744 | 2023-09-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102664-200mg |
Tetraammineplatinumdichloride, hydrates (7CI) |
108374-32-9 | 98% | 200mg |
¥179.90 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-251147-1 g |
Tetraammineplatinum(II) chloride, |
108374-32-9 | 1g |
¥872.00 | 2023-07-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T832763-5g |
Tetraammineplatinum chloride hydrate |
108374-32-9 | 98% | 5g |
3,238.00 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102664-5g |
Tetraammineplatinumdichloride, hydrates (7CI) |
108374-32-9 | 98% | 5g |
¥3142.90 | 2023-09-01 | |
Aaron | AR007DDR-200mg |
Tetraammineplatinum(II) chloride hydrate |
108374-32-9 | 98% | 200mg |
$10.00 | 2023-12-16 |
Tetraammineplatinumdichloride, hydrates (7CI) 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Tetraammineplatinumdichloride, hydrates (7CI)に関する追加情報
Tetraammineplatinumdichloride, Hydrates (7CI) (CAS No. 108374-32-9): An Overview
Tetraammineplatinumdichloride, hydrates (7CI) (CAS No. 108374-32-9) is a coordination compound that has garnered significant attention in the fields of chemistry, biology, and medicine due to its unique properties and potential applications. This compound is a hydrated form of tetraammineplatinum(II) dichloride, which is a platinum-based complex with four ammonia ligands and two chloride ions. The presence of water molecules in the hydrate form can influence its stability and reactivity, making it an interesting subject for both fundamental research and practical applications.
Chemical Structure and Properties
The molecular formula of Tetraammineplatinumdichloride, hydrates (7CI) is [Pt(NH3)4]Cl2·xH2O, where x represents the number of water molecules associated with the complex. The central platinum(II) ion is coordinated by four ammonia ligands in a square planar geometry, while the chloride ions are located outside the coordination sphere. The hydration level can vary, but the most common form is the dihydrate (x = 2). This compound is typically white or pale yellow in color and is soluble in water and polar organic solvents.
Synthesis and Characterization
The synthesis of Tetraammineplatinumdichloride, hydrates (7CI) can be achieved through various methods, but one of the most common approaches involves the reaction of platinum(II) chloride with excess ammonia in an aqueous solution. The reaction proceeds via a series of intermediate steps, ultimately leading to the formation of the desired complex. The product can be purified by recrystallization or other standard techniques to ensure high purity.
The characterization of this compound often involves a combination of spectroscopic methods such as UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography is also a powerful tool for determining the precise structure and hydration state of the complex. These techniques provide valuable insights into the electronic properties and molecular geometry of Tetraammineplatinumdichloride, hydrates (7CI).
Applications in Medicine
Tetraammineplatinumdichloride, hydrates (7CI) has shown promise in various medical applications, particularly in cancer therapy. Platinum-based compounds have been widely used as chemotherapeutic agents due to their ability to form adducts with DNA, leading to cell death. While cisplatin remains one of the most widely used platinum-based drugs, there is ongoing research to develop new platinum complexes with improved efficacy and reduced side effects.
Recent studies have explored the potential of Tetraammineplatinumdichloride, hydrates (7CI) as an alternative to traditional platinum drugs. One key advantage of this compound is its enhanced water solubility, which can improve its bioavailability and distribution within the body. Additionally, its unique coordination environment may lead to different mechanisms of action compared to conventional platinum drugs.
Research Developments
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the antitumor activity of Tetraammineplatinumdichloride, hydrates (7CI) against various cancer cell lines. The results showed that this compound exhibited significant cytotoxicity against both cisplatin-sensitive and cisplatin-resistant cell lines. Furthermore, it demonstrated a lower toxicity profile compared to cisplatin in normal cells, suggesting a more favorable therapeutic index.
Another area of interest is the use of Tetraammineplatinumdichloride, hydrates (7CI) in combination therapy. Combining this compound with other anticancer agents has been shown to enhance therapeutic efficacy while reducing side effects. For example, a study published in Cancer Research found that co-administration of Tetraammineplatinumdichloride, hydrates (7CI) with targeted therapies such as tyrosine kinase inhibitors led to synergistic antitumor effects in preclinical models.
Future Perspectives
The future prospects for Tetraammineplatinumdichloride, hydrates (7CI) are promising. Ongoing research aims to optimize its formulation for clinical use and explore its potential in combination with other therapeutic strategies. Additionally, efforts are being made to develop novel delivery systems that can enhance its bioavailability and target specificity.
In conclusion, Tetraammineplatinumdichloride, hydrates (7CI) (CAS No. 108374-32-9) is a versatile coordination compound with significant potential in medical applications. Its unique chemical properties and promising preliminary results make it an exciting candidate for further research and development in cancer therapy.
108374-32-9 (Tetraammineplatinumdichloride, hydrates (7CI)) Related Products
- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)




